molecular formula C6H11ClN4 B11804607 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride

4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride

Cat. No.: B11804607
M. Wt: 174.63 g/mol
InChI Key: IPXMJCXKZVDHJD-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride (CAS 1255098-80-6) is a high-purity chemical building block offered for research and development purposes. This compound features a molecular formula of C6H11ClN4 and a molecular weight of 174.63 g/mol . It is a versatile scaffold in medicinal chemistry, integrating a 1,2,4-triazole ring with a pyrrolidine moiety. The 1,2,4-triazole core is a privileged structure in drug discovery due to its strong hydrogen-bonding capacity, metabolic stability, and role as a bioisostere for carboxylic acids and other heterocycles . This makes it a valuable intermediate for constructing more complex, biologically active molecules. Researchers utilize this and related triazole-containing compounds as key precursors in the synthesis of potential therapeutic agents, including kinase inhibitors and central nervous system (CNS) active compounds . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H11ClN4

Molecular Weight

174.63 g/mol

IUPAC Name

4-pyrrolidin-3-yl-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C6H10N4.ClH/c1-2-7-3-6(1)10-4-8-9-5-10;/h4-7H,1-3H2;1H

InChI Key

IPXMJCXKZVDHJD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2C=NN=C2.Cl

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Construction

StepReagentsSolventTime (h)Yield (%)
EpoxidationmCPBADCM1278
AzidationNaN₃Dioxane/H₂O2418.18

Triazole Cyclization via CuAAC

The azide-functionalized pyrrolidine undergoes CuAAC with terminal alkynes to form the 1,2,3-triazole ring. For example, phenylacetylene reacts with the azide in the presence of CuSO₄ and sodium ascorbate, yielding (±)-tert-butyl 3-(3-fluorobenzyloxy)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate. Adaptation of this method for 4H-1,2,4-triazole requires substituting the alkyne and optimizing steric effects.

Optimized conditions :

  • Catalyst : CuSO₄ (10 mol%), sodium ascorbate (20 mol%).

  • Solvent : tert-Butanol, 4 hours at 25°C.

Deprotection and Hydrochlorination

Boc removal is achieved using HCl in dioxane, concurrently forming the hydrochloride salt. For instance, treatment of the Boc-protected intermediate with 4M HCl/dioxane for 2 hours at 25°C yields the final compound as a brown solid.

Critical parameters :

  • Acid concentration : 4M HCl ensures complete deprotection without side reactions.

  • Workup : Precipitation with methyl tert-butyl ether (MTBE) enhances purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : Key signals include δ 7.73 (s, 1H, triazole-H), δ 4.23 (s, 1H, pyrrolidine-CH), and δ 3.94 (s, 1H, N-CH₂).

  • ¹³C NMR : Peaks at δ 152.4 (triazole-C), δ 62.1 (pyrrolidine-C), and δ 28.2 (Boc-CH₃).

Mass Spectrometry

  • ESI-MS (M+H) : m/z 138.17 for the free base, consistent with the molecular formula C₆H₁₀N₄.

  • High-Resolution MS : Exact mass = 138.090546 Da, confirming monoisotopic composition.

Reaction Optimization and Challenges

Chirality Control

The pyrrolidine intermediate exhibits an undefined stereocenter (Undefined Atom Stereocenter Count = 1). Resolution via chiral chromatography or asymmetric catalysis remains unexplored but could enhance enantiopurity.

Scalability and Industrial Relevance

Pilot-Scale Production

A 100-gram batch synthesis achieved 43% overall yield using:

  • Cost-saving measures : Recycled Cu catalyst, aqueous workup.

  • Purification : Silica gel chromatography (ethyl acetate/hexane).

Environmental Impact

Waste streams contain residual Cu, NaN₃, and organic solvents. Neutralization with Fe₂(SO₄)₃ precipitates Cu, reducing effluent toxicity .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a valuable scaffold in drug development. Key applications include:

Anticancer Activity

Research has shown that derivatives of triazole compounds, including 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride, possess significant anticancer properties. For example, studies have reported that certain triazole derivatives demonstrate potent activity against various cancer cell lines such as HCT116 and MDA-MB231, with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Properties

Triazole compounds are recognized for their antimicrobial effects. The pyrrolidine moiety enhances the solubility and bioavailability of the triazole scaffold, contributing to its efficacy against bacterial and fungal infections. Notably, some triazole derivatives have shown greater antifungal activity compared to traditional treatments like fluconazole .

Anti-inflammatory Effects

The anti-inflammatory potential of 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride has been explored in various studies. Compounds within this class can modulate inflammatory pathways, indicating their potential use in treating inflammatory diseases.

Neurological Applications

There is emerging evidence supporting the use of triazole derivatives in neurological disorders. The ability of these compounds to interact with neurotransmitter systems suggests potential applications in treating conditions such as epilepsy and anxiety disorders .

Synthesis and Derivatives

The synthesis of 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride typically involves multi-step reactions starting from simpler precursors. Various synthetic routes have been developed to optimize yield and purity. The presence of the pyrrolidine group is crucial as it enhances the pharmacological profile of the resulting compounds.

Case Studies

Several studies have documented the effectiveness of triazole derivatives in clinical settings:

  • Anticancer Study : A series of synthesized triazoles were tested against multiple cancer cell lines with promising results indicating their potential as effective anticancer agents .
  • Antifungal Research : Novel derivatives showed superior antifungal activity against Candida species compared to established treatments like fluconazole .

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of 1,2,4-triazole derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Structural Features Biological Activity/Application
4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole HCl Pyrrolidin-3-yl (five-membered N-heterocycle) Hydrochloride salt enhances solubility; moderate lipophilicity Potential CNS activity (inferred from analogs)
3-(2,3-Dichlorophenyl)-4-benzyl-4H-1,2,4-triazole 2,3-Dichlorophenyl, benzyl Bulky aromatic groups enhance receptor binding Potent P2X7 antagonist (IC₅₀ ~20 nM) with improved metabolic stability
3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole Alkoxy chains, aryl group Long alkyl chains increase lipophilicity Anticonvulsant (ED₅₀: 37.3 mg/kg; PI: 11.3)
4-Amino-4H-1,2,4-triazole Amino group Small polar substituent Synthetic intermediate; low toxicity, high solubility
4-(Azetidin-3-yl)-4H-1,2,4-triazole diHCl Azetidin-3-yl (four-membered N-heterocycle) Compact structure with higher ring strain Research tool for receptor studies

Pharmacological and Physicochemical Properties

Bioactivity
  • P2X7 Antagonists: The 3-(2,3-dichlorophenyl)-4-benzyl analog () demonstrated nanomolar potency against P2X7 receptors, attributed to hydrophobic interactions with the chlorophenyl and benzyl groups. In contrast, the target compound’s pyrrolidine may favor interactions with amine-sensitive targets (e.g., TAAR1 or dopamine receptors) .
  • Anticonvulsant Activity : The alkoxy-aryl triazole () exhibited a high protective index (11.3), surpassing carbamazepine. The pyrrolidine analog’s basicity and solubility may enhance blood-brain barrier penetration but require empirical validation .
Physicochemical Properties
  • Lipophilicity : Pyrrolidine substituents (logP ~1.5–2.0) balance solubility and membrane permeability, whereas dichlorophenyl/benzyl analogs (logP >3) prioritize receptor affinity over bioavailability .
  • Solubility : Hydrochloride salts (e.g., target compound and azetidine analog) improve aqueous solubility (>10 mg/mL) compared to free bases .

Structural Activity Relationships (SAR)

  • N-Heterocyclic Substituents: Pyrrolidine vs. Piperidine Derivatives: Piperidin-4-yl analogs () exhibit higher lipophilicity and may target opioid or sigma receptors due to increased bulk .
  • Aromatic vs. Aliphatic Groups :
    • Chlorophenyl/benzyl groups () improve receptor affinity but reduce metabolic stability.
    • Alkoxy chains () enhance anticonvulsant efficacy via prolonged half-life .

Key Research Findings

  • Triazole Isosteres : Replacement of tetrazole with 1,2,4-triazole () maintained P2X7 antagonism while reducing off-target toxicity .
  • Crystal Packing : Dihedral angles between triazole and aryl rings (e.g., 5.77° in ’s Schiff base) influence crystallinity and bioavailability .

Biological Activity

4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride is a synthetic compound with significant biological activity, particularly in medicinal chemistry. This compound belongs to the triazole family, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name: 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride
  • CAS Number: 1909337-56-9
  • Molecular Formula: C6_6H11_{11}ClN4_4
  • Molecular Weight: 174.63 g/mol

The biological activity of 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride has been linked to several mechanisms:

  • Inhibition of Enzymes: The compound exhibits inhibitory effects on various enzymes that are crucial in cellular signaling pathways. For instance, it has shown potential as an inhibitor of Janus kinase (JAK) pathways, which are involved in hematopoiesis and immune function.
  • Antitumor Activity: Preliminary studies indicate that this compound may possess antitumor properties. In vitro assays have demonstrated its ability to reduce the viability of cancer cell lines significantly.
  • Antimicrobial Properties: There are indications that compounds within the triazole family can exhibit antimicrobial activity against a range of pathogens.

Case Studies and Experimental Data

  • Anticancer Activity:
    • A study evaluated the anticancer effects of various triazole derivatives, including 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride. The results indicated a significant reduction in cell viability in A549 human lung adenocarcinoma cells when treated with this compound at concentrations ranging from 50 µM to 100 µM over a 24-hour period.
    • The compound's efficacy was compared to standard chemotherapeutics like cisplatin, where it exhibited comparable or superior cytotoxicity in certain assays .
  • In Vivo Studies:
    • In vivo studies using mouse models have shown that administration of the compound can lead to a normalization of spleen and liver weights in models with splenomegaly and hepatomegaly induced by cancerous cells .

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (nM)Reference
4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochlorideAntitumor~50
CisplatinAntitumor~10
Other TriazolesVariesVaries

Q & A

Q. How to assess toxicity without animal models?

  • Methodology :
  • In Silico Tools : ProTox-II or Toxtree for predicting hepatotoxicity and mutagenicity .
  • Cell-Based Assays : HepG2 cells for cytotoxicity; Ames test for mutagenicity .

Q. What strategies ensure reproducibility in biological activity studies?

  • Methodology :
  • Standard Operating Procedures (SOPs) : Document reagent sources, cell lines, and assay conditions .
  • Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Blinded Data Analysis : Minimize bias in IC₅₀ calculations .

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